Compound Description: This compound is a chiral H3-antagonist. []
Relevance: This compound shares a core structure with 1-(piperidin-4-ylmethyl)-2-(trifluoromethyl)-1H-benzimidazole dihydrochloride, with both featuring a benzimidazole ring linked to a piperidine ring through a methylene bridge. The key difference is the presence of a 2-trifluoromethyl substituent on the benzimidazole ring and the hydrochloride salt form in the main compound, while this related compound has an imidazole substituent on the piperidine ring. []
Compound Description: This compound serves as a key intermediate in the synthesis of (2-{4-[4-fluoro-3-(trifluoromethyl)phenyl]-2-piperidin-4-yl-1H-imidazol-1-yl}ethyl)dimethylamine. []
Relevance: While not directly containing a benzimidazole moiety, this compound shares the piperidine-methylene linker-heterocycle motif with 1-(piperidin-4-ylmethyl)-2-(trifluoromethyl)-1H-benzimidazole dihydrochloride. This compound incorporates a 4-fluoro-3-(trifluoromethyl)phenyl group on the imidazole ring and a tert-butyl carbamate protecting group on the piperidine nitrogen. []
Compound Description: This compound represents a class of di-Mannich bases derived from 2-(7'-chloroquinolin-4'-ylamino)phenol investigated for their antimalarial activity. These compounds displayed promising in vitro and in vivo activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. []
Relevance: Though structurally distinct from 1-(piperidin-4-ylmethyl)-2-(trifluoromethyl)-1H-benzimidazole dihydrochloride, this compound highlights the use of a piperidine ring, particularly as a di-Mannich base, in medicinal chemistry. The presence of two piperidine rings linked to a central phenol ring through methylene bridges contrasts with the single piperidine substituent in the main compound. []
Compound Description: Similar to the previous compound, this di-Mannich base derivative exhibits potent antimalarial activity, particularly against the FC-27 and K-1 isolates of Plasmodium falciparum in vitro. []
Relevance: This compound shares the same rationale for inclusion as the previous di-Mannich base derivative. The structural difference lies in the absence of the 2'-chloro substituent on the quinoline ring compared to 2-(7'-chloroquinolin-4'-ylamino)-4,6-bis(piperidin-1″-ylmethyl)phenol. []
Compound Description: This compound belongs to a series of mono- and di-Mannich bases synthesized from 4-(7′-trifluoromethylquinolin-4′-ylamino)phenol. While showing in vivo activity against Plasmodium vinckei vinckei in mice, its 2′,7′- and 2′,8′-bis(trifluoromethyl) analogues lacked significant activity. []
Relevance: This compound illustrates another instance of the piperidine ring used as a di-Mannich base in the context of antimalarial research. The core structure differs from 1-(piperidin-4-ylmethyl)-2-(trifluoromethyl)-1H-benzimidazole dihydrochloride by replacing the benzimidazole moiety with a 4-(7′-trifluoromethylquinolin-4′-ylamino)phenol. []
Compound Description: Among a series of synthesized mono- and di-Mannich base derivatives, this particular compound displayed the most potent activity against the FC-27 isolate of Plasmodium falciparum in vitro. []
Relevance: This compound emphasizes the significance of the di-Mannich base motif with piperidine rings in developing antimalarial agents. Compared to 1-(piperidin-4-ylmethyl)-2-(trifluoromethyl)-1H-benzimidazole dihydrochloride, this compound incorporates a 2-(7′-chloroquinolin-4′-ylamino)phenol core structure. []
Compound Description: This mono-Mannich base derivative demonstrated significant antimalarial activity both in vitro against Plasmodium falciparum and in vivo against Plasmodium vinckei vinckei in mice. It exhibited approximately twice the potency of chloroquine. []
Relevance: Although not directly containing a benzimidazole ring, this compound underscores the relevance of piperidine and related cyclic amines in antimalarial drug design. The inclusion of a t-butylaminomethyl substituent on a tetrahydronaphthalen-1-ol core distinguishes it from 1-(piperidin-4-ylmethyl)-2-(trifluoromethyl)-1H-benzimidazole dihydrochloride. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.